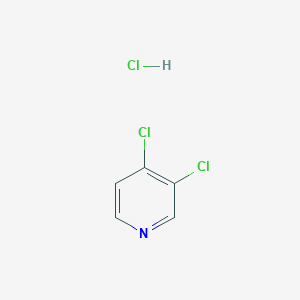![molecular formula C21H33ClN2O B069484 N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride CAS No. 171261-30-6](/img/structure/B69484.png)
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride, also known as BICMB, is a chemical compound that has been widely used in scientific research applications. This compound has shown promising results in various studies, indicating its potential for further research and development.
作用机制
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride acts as a competitive inhibitor of DAT, which is a protein that transports dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has been shown to have several biochemical and physiological effects, including increased dopamine release in the striatum, increased locomotor activity, and reduced drug-seeking behavior. These effects are thought to be mediated by the inhibition of DAT and the subsequent increase in dopamine signaling.
实验室实验的优点和局限性
One of the main advantages of using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride in lab experiments is its high affinity for DAT, which makes it a useful tool for studying the function of this protein. However, one limitation of using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride is its relatively low selectivity for DAT, which means that it may also interact with other proteins and neurotransmitters in the brain.
未来方向
There are several future directions for research on N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride, including the development of more selective DAT inhibitors, the study of the role of DAT in other neurological disorders, and the development of new treatments for addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride and its potential applications in neuroscience research.
Conclusion
In conclusion, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride is a chemical compound that has shown promising results in scientific research applications, particularly in the field of neuroscience. This compound has a high affinity for DAT and acts as a competitive inhibitor, leading to increased dopamine signaling and reduced drug-seeking behavior. While there are some limitations to using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride in lab experiments, its potential for further research and development makes it an important tool in the study of neurological disorders and addiction.
合成方法
The synthesis of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride involves several steps, starting with the reaction of 3,5-dimethylbenzoic acid with butylamine to form N-butyl-3,5-dimethylbenzamide. This intermediate is then reacted with 8-methyl-8-azabicyclo[3.2.1]octan-3-one to produce N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide. Finally, the hydrochloride salt of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride is obtained by reacting the free base with hydrochloric acid.
科学研究应用
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has been widely used in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter (DAT), which makes it a useful tool for studying the function of this protein. N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has also been used to study the role of DAT in drug addiction and to develop new treatments for addiction.
属性
CAS 编号 |
171261-30-6 |
|---|---|
产品名称 |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride |
分子式 |
C21H33ClN2O |
分子量 |
365 g/mol |
IUPAC 名称 |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C21H32N2O.ClH/c1-5-6-9-23(20-13-18-7-8-19(14-20)22(18)4)21(24)17-11-15(2)10-16(3)12-17;/h10-12,18-20H,5-9,13-14H2,1-4H3;1H |
InChI 键 |
UEJXVDOUCUFFOU-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.Cl |
规范 SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.Cl |
同义词 |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



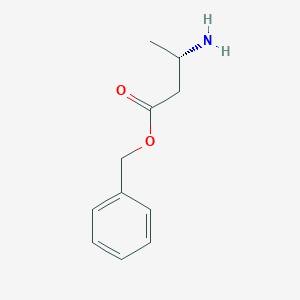
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
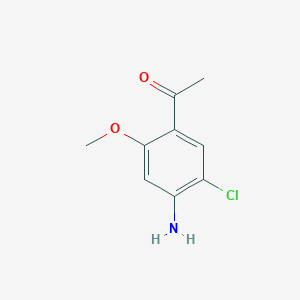
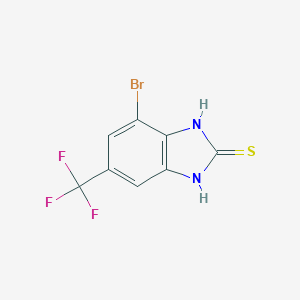

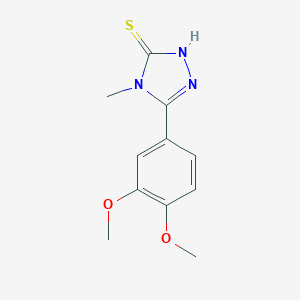
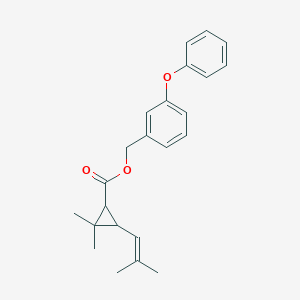


![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
